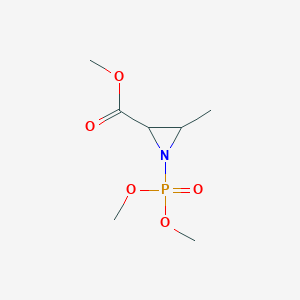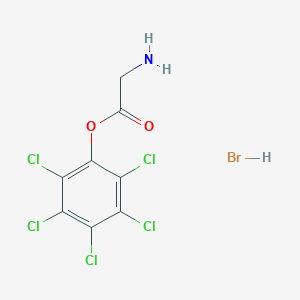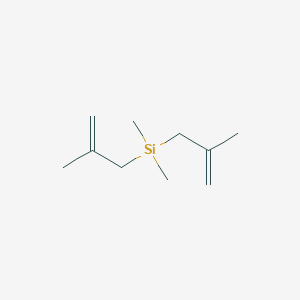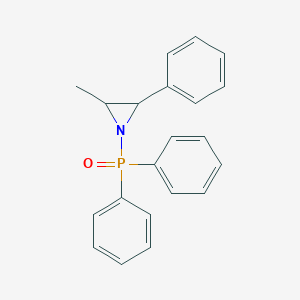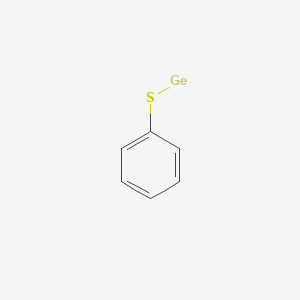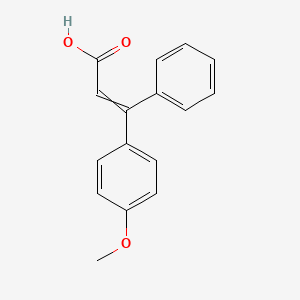
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C16H14O3 It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a phenylprop-2-enoic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction followed by a Claisen-Schmidt condensation. The Friedel-Crafts acylation introduces the acyl group to the aromatic ring, and the Claisen-Schmidt condensation forms the enone structure.
Friedel-Crafts Acylation: This reaction involves the use of an acyl chloride (e.g., benzoyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acyl group to the aromatic ring.
Claisen-Schmidt Condensation: This step involves the reaction of the acylated aromatic compound with an aldehyde (e.g., 4-methoxybenzaldehyde) in the presence of a base (e.g., sodium hydroxide) to form the enone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-3-phenylprop-2-enoic acid: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
3-(4-Methoxyphenyl)-3-phenylpropanoic acid: This compound lacks the enone structure, which can affect its chemical properties and applications.
3-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-ol:
Uniqueness
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid is unique due to its specific structural features, such as the methoxy group and the enone structure. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
17684-11-6 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) |
InChI 键 |
RVIOFKZBQNVRMU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


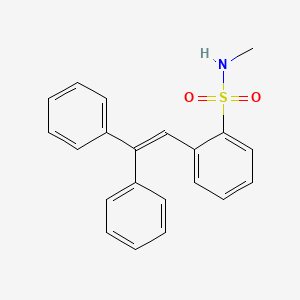
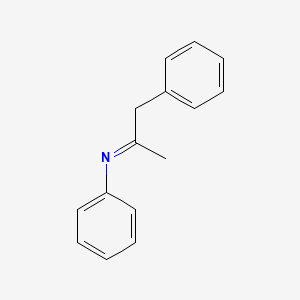
![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)
